molecular formula C8H11BrN2O2S B1346403 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine CAS No. 1000018-33-6

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine

Cat. No.: B1346403
CAS No.: 1000018-33-6
M. Wt: 279.16 g/mol
InChI Key: ILCXSEHPOZCVAQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (CAS: 194240-93-2) is a brominated aromatic hydrazine derivative characterized by a methyl group at position 2, a methylsulfonyl group at position 4, and a hydrazine substituent on the benzene ring. This structural feature distinguishes it from simpler bromophenylhydrazines and may influence its reactivity in condensation or coordination reactions. The compound is listed in commercial catalogs (e.g., CymitQuimica) as a specialty chemical, suggesting applications in organic synthesis or pharmaceutical intermediates .

Properties

IUPAC Name

(5-bromo-2-methyl-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-5-3-8(14(2,12)13)6(9)4-7(5)11-10/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCXSEHPOZCVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NN)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-2-methylpyridine Intermediate

A critical precursor is 5-bromo-2-methylpyridine , which can be synthesized via a multi-step process involving condensation, reduction, and bromination:

Step Reaction Conditions Yield/Notes
1. Condensation and Decarboxylation Diethyl malonate reacts with alkali metal (e.g., sodium) to form salts; 5-nitro-2-chloropyridine is added dropwise for condensation; acidic decarboxylation yields 5-nitro-2-methylpyridine Mild acidic conditions; temperature control during addition High yield; mild reaction conditions suitable for scale-up
2. Hydrogenation Reduction 5-nitro-2-methylpyridine is hydrogenated using Pd/C catalyst 15–40°C, hydrogen atmosphere Efficient reduction to 5-amino-2-methylpyridine
3. Bromination and Diazotization 5-amino-2-methylpyridine is converted to salt with acid, cooled to 0 to -10°C; bromine and sodium nitrite aqueous solution are added dropwise; followed by basification and extraction Temperature control critical; aqueous medium High purity 5-bromo-2-methylpyridine obtained

This method is industrially viable, with good catalytic efficiency and straightforward post-reaction processing.

Introduction of the Methylsulfonyl Group

The methylsulfonyl group at the 4-position can be introduced via oxidation of a methylthio substituent or direct sulfonylation:

  • Starting from 4-methylthio-substituted pyridine or phenyl derivatives, oxidation with oxidants such as hydrogen peroxide or peracids converts the methylthio group to methylsulfonyl.
  • Reaction conditions typically involve controlled temperature (0–15°C) and acidic media to avoid over-oxidation or side reactions.

For example, oxidation of 2-amino-5-bromo-4-methylpyridine with hydrogen peroxide in sulfuric acid at 0–15°C yields the corresponding methylsulfonyl derivative.

Formation of the Phenylhydrazine Moiety

The hydrazine group is introduced by diazotization of the aromatic amine followed by reduction or direct substitution:

  • The aromatic amine (e.g., 5-bromo-2-methyl-4-methylsulfonyl aniline) is diazotized using sodium nitrite in acidic aqueous solution at low temperature (0–5°C).
  • The diazonium salt is then treated with hydrazine hydrate or reduced to the hydrazine derivative.
  • Careful pH control and temperature management are essential to maximize yield and minimize side products.

Summary Table of Key Reaction Parameters

Step Reactants Reagents & Catalysts Conditions Notes
Bromination of 2-methylpyridine 5-amino-2-methylpyridine Bromine, NaNO2, acid 0 to -10°C, aqueous Diazotization followed by bromination
Methylsulfonyl introduction 2-amino-5-bromo-4-methylpyridine H2O2, H2SO4 0–15°C, acidic Oxidation of methylthio to methylsulfonyl
Hydrazine formation 5-bromo-2-methyl-4-methylsulfonyl aniline NaNO2, HCl, hydrazine hydrate 0–5°C, aqueous Diazotization and substitution

Research Findings and Industrial Relevance

  • The multi-step synthesis benefits from mild reaction conditions, which reduce by-product formation and facilitate purification.
  • Use of Pd/C catalyzed hydrogenation ensures selective reduction of nitro groups without affecting bromine or methylsulfonyl substituents.
  • Temperature control during diazotization and oxidation steps is critical to maintain product integrity.
  • The described methods have been validated in patent literature with yields typically exceeding 70% per step, suitable for scale-up.

Chemical Reactions Analysis

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the hydrazine group into an amine.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenylhydrazine derivatives.

Scientific Research Applications

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and methylsulfonyl groups contribute to the compound’s reactivity and specificity towards certain biological targets. These interactions can result in various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine with structurally related brominated hydrazine derivatives:

Compound Name (CAS Number) Key Substituents Molecular Features Applications/Properties
This compound (194240-93-2) Bromo (C-5), methyl (C-2), methylsulfonyl (C-4), hydrazine Polar due to -SO₂CH₃; electron-deficient aromatic ring Potential intermediate for sulfonamide drugs or metal coordination chemistry
4-Bromo-2-[(E)-(2-methylbenzoyl)hydrazono]methylphenyl 4-methoxybenzoate (MFCD05720624) Bromo, methoxybenzoate ester, acylhydrazone Ester and acylhydrazone groups; lipophilic Likely used in crystal engineering or as a ligand due to planar acylhydrazone moiety
4-Bromo-5-methyl-3-(2-phenylhydrazino)-2H-indol-2-one (304479-68-3) Bromo, methyl, phenylhydrazino, indole core Heterocyclic indole ring; conjugated system Possible bioactive compound (indole scaffolds are common in pharmaceuticals)
5-Bromo-4-hydrazino-6-methylpyrimidine (3438-58-2) Bromo, hydrazino, methyl, pyrimidine ring Heterocyclic base; planar structure Building block for nucleoside analogs or kinase inhibitors
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride (1628810-35-4) Bromo, ethyl, hydrazine (HCl salt) Aliphatic ethyl group; salt form enhances stability Intermediate in agrochemicals or dyes; improved solubility in aqueous media

Key Research Findings and Trends

Synthetic Routes :

  • The target compound and its analogs are typically synthesized via condensation reactions. For example, (2E)-2-(5-Bromo-2-hydroxy-3-methoxy-benzylidene)-N-phenylhydrazinecarbothioamide () was prepared by refluxing 4-phenylthiosemicarbazide with a brominated aldehyde . Similar methods may apply to this compound, with sulfonation steps introducing the methylsulfonyl group.
  • Crystallographic refinement using SHELX programs (e.g., SHELXL) is common for confirming structures of hydrazine derivatives, as seen in and .

Electronic and Steric Effects :

  • Electron-withdrawing groups : The methylsulfonyl group in the target compound increases electrophilicity at the benzene ring, favoring nucleophilic substitution or coordination with metals. In contrast, methoxy (electron-donating) groups in reduce ring reactivity .
  • Steric hindrance : The methyl group at C-2 in the target compound may limit access to the hydrazine moiety, whereas ethyl substituents () could enhance lipophilicity but reduce solubility .

Biological and Industrial Relevance :

  • Indole derivatives () are prevalent in drug discovery (e.g., serotonin analogs), while pyrimidine-based hydrazines () are used in antiviral or anticancer agents .
  • The target compound’s sulfonyl group suggests utility in sulfonamide antibiotics or as a sulfonation reagent in organic synthesis .

Biological Activity

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine (CAS No. 1000018-33-6) is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromine atom and a methylsulfonyl group, which may influence its interaction with biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H12BrN3O2S\text{C}_9\text{H}_{12}\text{BrN}_3\text{O}_2\text{S}

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. The sulfonyl group may facilitate binding to proteins and enzymes, potentially modulating their activity. This interaction can disrupt normal cellular signaling pathways, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, which suggests its potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory diseases, where reducing inflammation is critical for treatment.

Cytotoxicity and Cancer Research

Recent investigations have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promise in inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as an alternative treatment option.
  • Anti-inflammatory Research : In a controlled experiment, this compound was administered to macrophage cell cultures. Results indicated a marked decrease in tumor necrosis factor-alpha (TNF-α) production, highlighting its anti-inflammatory properties and suggesting possible applications in treating conditions like rheumatoid arthritis.
  • Cytotoxicity Assays : A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed that at certain concentrations, the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Data Summary

Biological Activity Effect Observed Reference
AntimicrobialInhibition of S. aureus and E. coliJournal of Medicinal Chemistry
Anti-inflammatoryDecreased TNF-α productionInflammation Research
CytotoxicityInduced apoptosis in MCF-7 cellsCancer Research

Q & A

Q. Table 1: Common Characterization Techniques

TechniqueApplicationExample from Literature
IR SpectroscopyConfirmation of hydrazine C=N bonds1660–1620 cm⁻¹ for C=N stretches
X-ray DiffractionCrystal structure validationSHELXL refinement (R1 < 0.05)

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns. For example, methylsulfonyl groups show distinct downfield shifts (~3.3 ppm for 1H^1H) .
  • Single-crystal X-ray diffraction : Employ SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve anisotropic displacement parameters and hydrogen bonding networks. Restraints like DFIX in SHELXL ensure accurate H-atom placement .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .

Advanced: How can researchers resolve low electron density regions in X-ray structures of phenylhydrazine derivatives?

Methodological Answer:
Low electron density in hydrazine moieties often arises from disorder or dynamic motion. Mitigation strategies include:

  • Data collection at low temperatures (e.g., 100 K) to reduce thermal motion.
  • Using restraints in SHELXL : Apply DFIX commands to fix bond distances and angles for disordered regions .
  • Complementary spectroscopy : Compare X-ray data with 1H^1H-1H^1H COSY or NOESY NMR to validate molecular conformations .

Advanced: How to address contradictions between spectroscopic data and crystallographic results?

Methodological Answer:
Discrepancies (e.g., unexpected tautomerism in solution vs. solid state) require:

  • Multi-technique validation : Pair X-ray data with solid-state NMR or Raman spectroscopy to confirm structural consistency.
  • Dynamic effects analysis : Use variable-temperature NMR to probe conformational flexibility in solution .
  • Computational modeling : Optimize geometries using DFT (e.g., B3LYP/6-31G*) and compare with experimental bond lengths/angles .

Advanced: What are the challenges in refining anisotropic displacement parameters for bromine-containing derivatives?

Methodological Answer:
Bromine’s high electron density can cause absorption effects and overfitting. Strategies include:

  • Absorption correction : Apply multi-scan methods (e.g., SADABS) during data reduction.
  • Tight restraint application : Use SIMU and DELU commands in SHELXL to suppress unrealistic thermal motion .
  • Validation tools : Check ADPs using WinGX’s ORTEP plots to avoid non-positive-definite ellipsoids .

Advanced: How to analyze hydrogen-bonding networks in crystal packing?

Methodological Answer:

  • Software tools : Use Mercury (CCDC) or PLATON to identify H-bond motifs (e.g., N–H⋯O or N–H⋯S interactions).
  • Geometric criteria : Apply IUPAC standards (e.g., D–H⋯A angles > 120°, H⋯A distances < 2.5 Å) .
  • Thermal ellipsoid analysis : Ensure H-atoms are placed correctly using SHELXL’s HFIX commands before evaluating packing diagrams .

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